molecular formula C18H23F2N5O2 B10941028 8-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B10941028
M. Wt: 379.4 g/mol
InChI Key: BWMOFCZQWWSVNN-UHFFFAOYSA-N
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Description

8-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex organic compound featuring a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-1,4-DIOXA-8-AZASPIRO[4Common reagents used in these steps include difluoromethylating agents, pyrazole precursors, and pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize advanced difluoromethylation protocols and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

8-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .

Scientific Research Applications

8-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is unique due to its spirocyclic framework, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H23F2N5O2

Molecular Weight

379.4 g/mol

IUPAC Name

8-[4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C18H23F2N5O2/c1-3-25-12(2)13(11-21-25)14-10-15(16(19)20)23-17(22-14)24-6-4-18(5-7-24)26-8-9-27-18/h10-11,16H,3-9H2,1-2H3

InChI Key

BWMOFCZQWWSVNN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC(=N2)N3CCC4(CC3)OCCO4)C(F)F)C

Origin of Product

United States

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